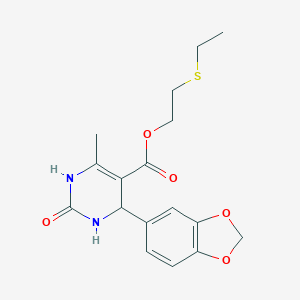![molecular formula C22H19BrINO2 B412726 N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B412726.png)
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-bromo-benzylamine and 4-iodo-aniline, followed by their coupling with 2-m-tolyloxy-acetic acid under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as DMAP or TEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. It could serve as a probe or ligand in biochemical assays.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Bromo-benzyl)-N-(4-chloro-phenyl)-2-m-tolyloxy-acetamide
- N-(4-Iodo-benzyl)-N-(4-iodo-phenyl)-2-m-tolyloxy-acetamide
- N-(4-Bromo-benzyl)-N-(4-iodo-phenyl)-2-phenoxy-acetamide
Uniqueness
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions. This dual halogenation may provide distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C22H19BrINO2 |
|---|---|
Poids moléculaire |
536.2g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H19BrINO2/c1-16-3-2-4-21(13-16)27-15-22(26)25(20-11-9-19(24)10-12-20)14-17-5-7-18(23)8-6-17/h2-13H,14-15H2,1H3 |
Clé InChI |
SEZFDPXUWAVHNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)I |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-Dimethylphenyl)sulfonyl]-1-phenylethanone](/img/structure/B412645.png)
![2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B412646.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B412648.png)


![1-[4-(4-Nonylcyclohexyl)phenyl]ethanone](/img/structure/B412651.png)

![N-(4-chlorophenyl)-2-{[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B412655.png)
![2-{[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B412658.png)



